molecular formula C10H21N3O2 B5328830 (2Z)-2-hydroxyimino-N-[2-(4-methylpentylamino)ethyl]acetamide

(2Z)-2-hydroxyimino-N-[2-(4-methylpentylamino)ethyl]acetamide

Cat. No.: B5328830
M. Wt: 215.29 g/mol
InChI Key: QHTVVFDZSYXSOC-JYRVWZFOSA-N
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Description

(2Z)-2-hydroxyimino-N-[2-(4-methylpentylamino)ethyl]acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyimino group and a substituted acetamide moiety.

Properties

IUPAC Name

(2Z)-2-hydroxyimino-N-[2-(4-methylpentylamino)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2/c1-9(2)4-3-5-11-6-7-12-10(14)8-13-15/h8-9,11,15H,3-7H2,1-2H3,(H,12,14)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTVVFDZSYXSOC-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCNCCNC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCNCCNC(=O)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-hydroxyimino-N-[2-(4-methylpentylamino)ethyl]acetamide typically involves the reaction of 2-hydroxyiminoacetic acid with 2-(4-methylpentylamino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize efficiency and minimize waste. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-hydroxyimino-N-[2-(4-methylpentylamino)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The acetamide moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

(2Z)-2-hydroxyimino-N-[2-(4-methylpentylamino)ethyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-hydroxyimino-N-[2-(4-methylpentylamino)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-hydroxyimino-N-[2-(4-methylpentylamino)ethyl]acetamide: shares structural similarities with other hydroxyimino and acetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

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